

An In-Depth Technical Guide to Isopomiferin: A Promising Agent in Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isopomiferin**

Cat. No.: **B1259345**

[Get Quote](#)

Introduction

Isopomiferin is a prenylated isoflavanoid, a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse biological activities.[\[1\]](#) [\[2\]](#) This technical guide provides a comprehensive overview of **Isopomiferin**, focusing on its physicochemical properties, mechanism of action, and its impact on critical signaling pathways, particularly in the context of cancer. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of Isopomiferin

A foundational understanding of a compound's physicochemical characteristics is paramount for its application in research and development. The key properties of **Isopomiferin** are summarized in the table below.

Property	Value	Source
CAS Number	5738-24-9	[3]
Molecular Formula	C ₂₅ H ₂₄ O ₆	[3]
Molecular Weight	420.46 g/mol	[3]
Synonyms	3,4-Dihydro-11-(3,4-dihydroxyphenyl)-2,2,6,6-tetramethyl-2H,6H,12H-benzo[1,2-b:3,4-b':5,6-b"]trypyran-12-one	[4]

Biological Activity and Mechanism of Action

Isopomiferin has emerged as a potent agent in oncology research, particularly for its activity against aggressive, MYCN-amplified neuroblastoma.[\[3\]](#)[\[5\]](#)[\[6\]](#) Its mechanism of action is multifaceted, primarily involving the disruption of key regulatory proteins and the induction of multiple cell death pathways.

Disruption of the MYCN Transcriptional Core Module

A primary mechanism of **Isopomiferin** is its ability to disrupt a sub-network of proteins that regulate the MYCN oncogene, a key driver in many high-risk cancers.[\[3\]](#) This leads to the degradation of the MYCN protein.[\[3\]](#)[\[7\]](#) The compound has been identified as an inhibitor of several kinases that are crucial for maintaining MYCN stability, including:

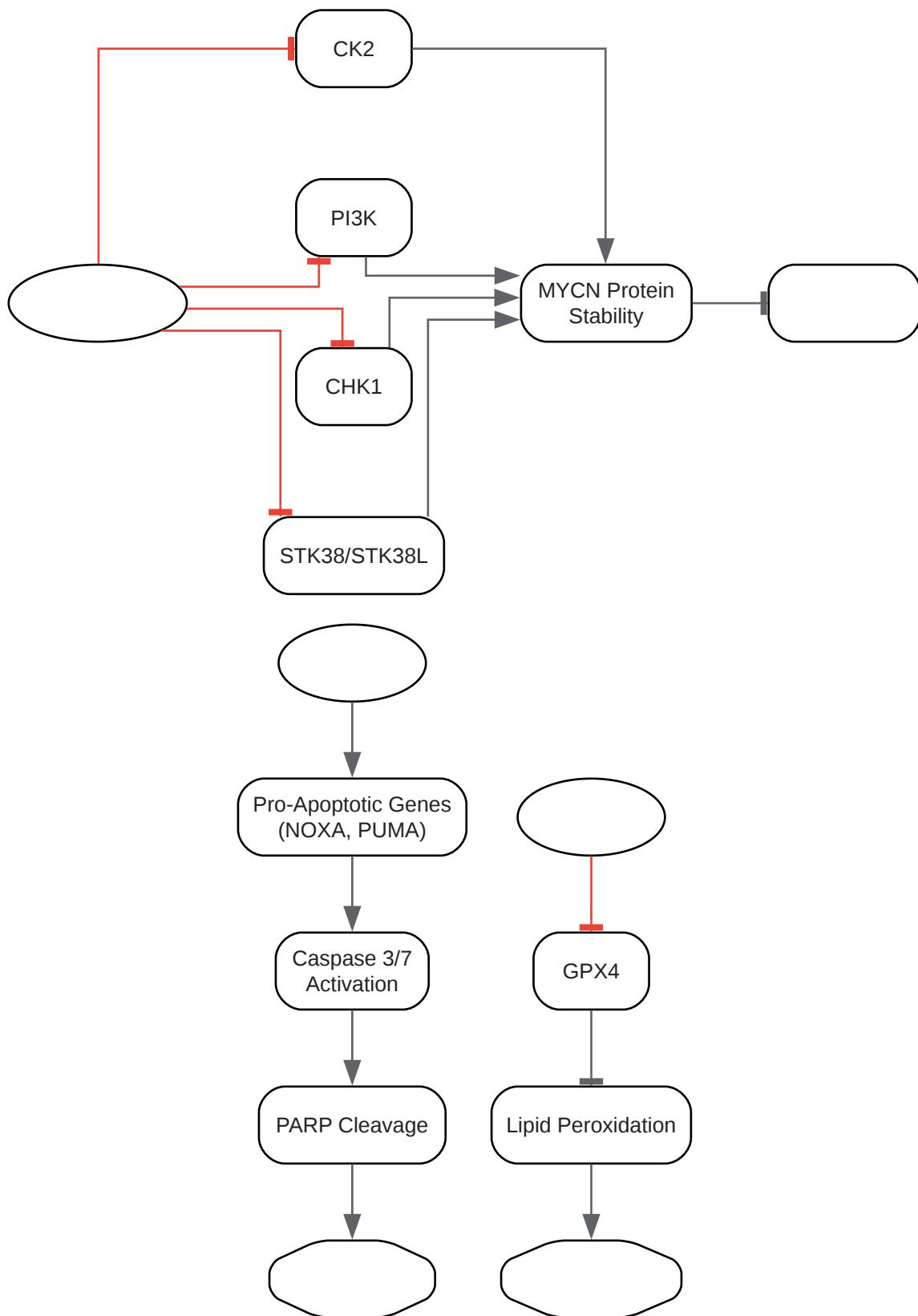
- Casein Kinase 2 (CK2)[\[3\]](#)[\[7\]](#)
- Phosphoinositide 3-Kinase (PI3K)[\[7\]](#)
- Checkpoint Kinase 1 (CHK1)[\[7\]](#)
- Serine/Threonine Protein Kinase 38 (STK38) and 38-like (STK38L)[\[7\]](#)

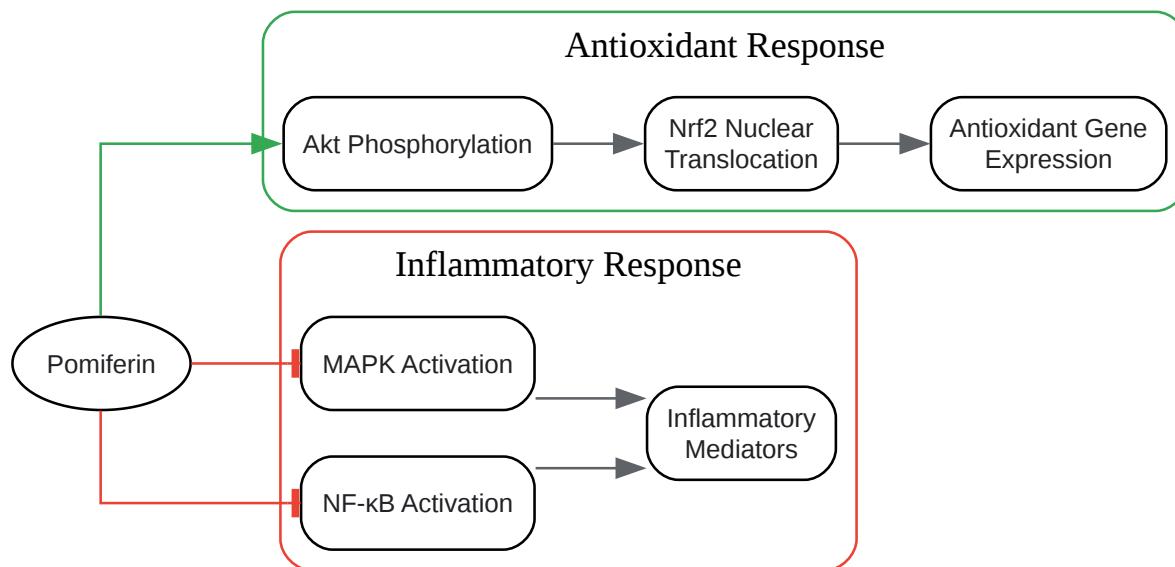
By inhibiting these kinases, **Isopomiferin** interferes with the proteasome-mediated regulation of MYCN turnover, leading to its degradation.[\[7\]](#)

Furthermore, **Isopomiferin**'s activity is linked to the disruption of a TEAD4 ↔ MYCN positive-feedback loop, which is considered a core regulatory element in high-risk neuroblastoma.[8][9] TEAD4 positively regulates MYCN both at the transcriptional level and by preventing its degradation.[8][9]

Induction of Multiple Cell Death Pathways

Research on Pomiferin, a close structural analog of **Isopomiferin**, has revealed its capacity to induce various forms of programmed cell death in cancer cells.[5][6]


- Apoptosis: Pomiferin treatment leads to a dose-dependent increase in apoptotic cells.[5][6] This is associated with the activation of caspase 3/7, increased expression of pro-apoptotic genes such as NOXA and PUMA, and the cleavage of PARP, a common marker of caspase-dependent apoptosis.[5]
- Ferroptosis: This iron-dependent cell death pathway is also triggered by Pomiferin.[5][6] The compound increases lipid peroxidation and reduces the levels of GPX4, a key negative regulator of ferroptosis.[5][6]
- Autophagy: Pomiferin treatment has been shown to increase levels of the autophagy markers LC3B-II and P62, suggesting an impairment in the autophagic process which may predispose cells to other forms of cell death.[5][6]


Key Signaling Pathways Modulated by **Isopomiferin** and its Analogs

Isopomiferin and Pomiferin exert their effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation.

MYCN Degradation Pathway

Isopomiferin's inhibition of multiple kinases converges to destabilize the MYCN protein, marking it for proteasomal degradation. This disrupts the oncogenic signaling driven by MYCN amplification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtype-selective prenylated isoflavonoids disrupt regulatory drivers of MYCN-amplified cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pomiferin Exerts Antineuroinflammatory Effects through Activating Akt/Nrf2 Pathway and Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomiferin Induces Antiproliferative and Pro-Death Effects in High-Risk Neuroblastoma Cells by Modulating Multiple Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 8. Cross-cohort analysis identifies a TEAD4 ↔ MYCN positive-feedback loop as the core regulatory element of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Isopomiferin: A Promising Agent in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259345#isopomiferin-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com